molecular formula C14H11NO B8167480 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8167480
M. Wt: 209.24 g/mol
InChI Key: BGWIMWGNFQWANB-UHFFFAOYSA-N
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Description

6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Biphenyl compounds consist of two benzene rings connected by a single bond, allowing for various functionalizations that enhance their chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of biphenyl derivatives, including 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile, often employs scalable synthetic methodologies. These methods may include continuous flow processes and the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .

Scientific Research Applications

6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

4-hydroxy-3-(4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWIMWGNFQWANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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